molecular formula C21H13Cl3O4S B2919348 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate CAS No. 298216-09-8

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate

Cat. No.: B2919348
CAS No.: 298216-09-8
M. Wt: 467.74
InChI Key: BCTWVXAQYPNXSB-NYYWCZLTSA-N
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Description

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an acryloyl group, and a dichlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form 3-(3-chlorophenyl)acryloylphenyl. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzoate
  • 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-thiophenecarboxylate
  • 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide

Uniqueness

4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3O4S/c22-16-3-1-2-14(12-16)4-11-20(25)15-5-8-18(9-6-15)28-29(26,27)21-13-17(23)7-10-19(21)24/h1-13H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWVXAQYPNXSB-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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